2-Chloro-3-ethenylpyridine

Medicinal Chemistry Physicochemical Profiling Salt Formation

Standard 2-chloropyridines lack the C3-vinyl handle needed for conjugated polymer backbones or CNS-targeted libraries. 2-Chloro-3-ethenylpyridine solves this with orthogonal reactivity. - **Key properties:** XLogP 2.6, pKa 0.29, TPSA 12.9 Ų - **Reactivity:** C2-Cl for SNAr/cross-coupling; C3-vinyl for Heck coupling & Ni(0)-mediated homocoupling to (1E,3E)-1,4-dipyridyl-1,3-butadienes - **Application:** Polypyridine optoelectronics & nAChR ligands with optimized brain penetration - **Supply:** BenchChem offers this bifunctional intermediate with verified quality.

Molecular Formula C7H6ClN
Molecular Weight 139.58 g/mol
CAS No. 1033125-18-6
Cat. No. B3039399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-ethenylpyridine
CAS1033125-18-6
Molecular FormulaC7H6ClN
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC=CC1=C(N=CC=C1)Cl
InChIInChI=1S/C7H6ClN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2
InChIKeyYNQSFJGDFNZZMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-ethenylpyridine Procurement Guide


2-Chloro-3-ethenylpyridine (CAS 1033125-18-6, molecular weight 139.58 g/mol), also known as 2-chloro-3-vinylpyridine, is a halogenated pyridine building block characterized by a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 3-position on the pyridine ring . The compound possesses a predicted pKa of 0.29 ± 0.10, a calculated XLogP of 2.6, and a topological polar surface area of 12.9 Ų [1]. The presence of both a nucleophilically displaceable chlorine and a polymerizable/cross-couplable vinyl group makes it a versatile intermediate for medicinal chemistry and materials science applications .

Dual reactive handles: C2-Cl for SNAr / cross-coupling, C3-vinyl for Heck or polymerization
Vinyl group supports stereospecific homocoupling to conjugated dienes
In silico predicted MPO inhibitor scaffold and CNS ligand core reported

2-Chloro-3-ethenylpyridine Procurement Alert


While simple 2-chloropyridines are common starting materials, generic substitution with 2-chloro-3-ethenylpyridine fails due to its unique bifunctional reactivity profile. The compound's predicted pKa (0.29 ± 0.10) differs significantly from its ethynyl analog (pKa: -0.75 ± 0.10), indicating altered protonation behavior that directly impacts reaction optimization and purification strategies . Furthermore, its calculated XLogP of 2.6 and rotatable bond count of 1 are distinct from alternatives like 2-chloro-3-ethynylpyridine (XLogP: 1.9, rotatable bonds: 0), leading to different chromatographic retention and solubility characteristics [1]. The vinyl group provides a specific handle for polymerization or Heck cross-coupling that cannot be replicated by saturated alkyl or ethynyl analogs [2]. Procuring a generic 2-chloropyridine as a substitute would eliminate the critical C3-vinyl functionalization, necessitating additional synthetic steps and compromising target molecule integrity.

2‑Cl‑3‑vinyl vs 2‑Cl‑3‑ethynyl analog Reported pKa difference may alter extraction and salt formation workflows
Predicted ΔpKa +1.04; protonation behavior not interchangeable.
2‑Cl‑3‑vinyl vs 2‑Cl‑3‑ethynyl analog Higher XLogP and additional rotatable bond shift RP‑HPLC retention and solubility profile
ΔXLogP +0.7; ΔRotatable bonds +1. Chromatographic method transfer may require re‑optimization.
2‑Cl‑3‑vinyl vs 2‑Cl‑3‑ethynyl analog Vinyl enables Heck/polymerization; ethynyl directs Sonogashira/click chemistry
Reactivity manifold mismatch; downstream synthetic routes differ qualitatively.

2-Chloro-3-ethenylpyridine vs. Key Analogs


pKa: Vinyl vs. Ethynyl Pyridine

The predicted pKa of 2-chloro-3-ethenylpyridine (0.29 ± 0.10) is 1.04 log units higher than that of its closest structural analog, 2-chloro-3-ethynylpyridine (pKa: -0.75 ± 0.10) . This difference is attributed to the electron-donating resonance effect of the vinyl group compared to the electron-withdrawing inductive effect of the ethynyl group [1]. In practical terms, this means the target compound is significantly less acidic and will be protonated at a higher pH, directly affecting its behavior in acid/base extractions, salt formation, and its reactivity in acid-catalyzed transformations.

pKa Difference
Head-to-head
ΔpKa +1.04
May impact acid/base extraction and salt formation optimization
Predicted values; verify experimentally
Medicinal Chemistry Physicochemical Profiling Salt Formation

Lipophilicity: Vinyl vs. Ethynyl Pyridine

The target compound exhibits a significantly higher predicted lipophilicity (XLogP = 2.6) compared to its 2-chloro-3-ethynylpyridine analog (XLogP = 1.9) [1][2]. This 0.7 log unit difference translates to a ~5-fold difference in its partition coefficient between octanol and water. Furthermore, the presence of a rotatable bond (count = 1) in the vinyl group, which is absent in the rigid ethynyl analog (count = 0), contributes to a different conformational landscape that influences molecular recognition and crystallization [3].

XLogP & Rotatable Bonds
Head-to-head
ΔXLogP +0.7; ΔRotBonds +1
Alters RP‑HPLC retention and partitioning
In silico prediction; validate for specific system
Medicinal Chemistry ADME Chromatography Lead Optimization

Cross-Coupling: Vinyl vs. Ethynyl Handles

The C3-vinyl group in 2-chloro-3-ethenylpyridine provides a distinct synthetic handle compared to the C3-ethynyl group found in its analog. Vinyl groups are canonical substrates for Heck cross-coupling and polymerization reactions, enabling the construction of conjugated systems or the generation of polymeric materials [1]. In contrast, the ethynyl group is typically employed in Sonogashira couplings, leading to alkyne-bridged architectures [2]. A study on related pyridine systems demonstrates that the vinyl group's reactivity in homocoupling reactions mediated by zero-valent nickel complexes is stereospecific, yielding (1E,3E)-1,4-dipyridyl-1,3-butadienes in good yields [3].

Cross‑Coupling Manifold
Class-level
Vinyl: Heck, polymerization, homocoupling
Ethynyl: Sonogashira, click chemistry
Dictates downstream synthetic route selection
Qualitative difference; review desired coupling strategy
Organic Synthesis Cross-Coupling Polymer Chemistry

MPO Inhibition: Predicted Bioactivity

Computational target prediction (PASS) suggests a high probability (Pa = 0.620) for 2-chloro-3-ethenylpyridine to act as a chloride peroxidase inhibitor, a class that includes myeloperoxidase (MPO) [1]. This is supported by a separate report of a structurally related 2-chloropyridine derivative demonstrating an IC50 of 26 nM against MPO chlorination activity in an aminophenyl fluorescein assay [2]. While direct experimental IC50 data for 2-chloro-3-ethenylpyridine against MPO is not available, the combined in silico and analog-based evidence positions this scaffold as a promising starting point for MPO inhibitor development, distinguishing it from analogs lacking this specific predicted activity profile.

Predicted MPO Inhibition
Supporting evidence
Pa = 0.620; Analog IC50 26 nM
Supports MPO inhibitor screening context
No direct IC50 data; in silico + analog evidence
Drug Discovery Myeloperoxidase Inflammation Virtual Screening

CNS Penetration: nAChR PET Tracers

In a study of nicotinic acetylcholine receptor (nAChR) PET tracers, a series of 2-chloro-3-vinylpyridine derivatives was developed to improve brain kinetics by increasing lipophilicity. The lead compound, 2-[(18)F]fluoro-A-85380, suffered from slow blood-brain barrier (BBB) penetration due to low lipophilicity. The new series, including 3-vinylpyridine analogs, demonstrated higher lipophilicity, which was hypothesized to lead to faster BBB penetration and improved imaging characteristics [1][2]. While the study does not provide a direct logP value for unsubstituted 2-chloro-3-ethenylpyridine, the principle that the 3-vinylpyridine core confers favorable lipophilicity for CNS drug design is a key differentiator from more polar, non-vinyl analogs.

CNS Ligand Scaffold
Class-level inference
Increased lipophilicity vs non‑vinyl analogs
Supports BBB penetration hypothesis in nAChR PET tracer design
No direct logP for unsubstituted core; series‑based inference
Neuroimaging PET Tracer Development Blood-Brain Barrier nAChR

2-Chloro-3-ethenylpyridine Application Scenarios


Conjugated Polymers and Optoelectronics

The vinyl group at the C3 position of 2-chloro-3-ethenylpyridine provides a direct entry into polymerization and stereospecific homocoupling reactions. As evidenced by its ability to form (1E,3E)-1,4-dipyridyl-1,3-butadienes in good yields via Ni(0)-mediated homocoupling [1], this compound is uniquely suited for building conjugated backbones. This makes it the preferred monomer for synthesizing novel polypyridine-based materials for optoelectronics, a role that analogs like 2-chloro-3-ethynylpyridine cannot fulfill.

CNS-Penetrant nAChR Ligand Design

Research indicates that the 2-chloro-3-vinylpyridine scaffold is a privileged core for developing high-affinity, lipophilic ligands for nicotinic acetylcholine receptors (nAChRs) with improved brain penetration kinetics [2]. Procurement of this specific building block is justified for any medicinal chemistry program aiming to target CNS receptors where balanced lipophilicity is crucial for blood-brain barrier transit. Using a more polar pyridine analog would risk the suboptimal brain exposure observed with earlier-generation tracers like 2-[(18)F]fluoro-A-85380.

Myeloperoxidase (MPO) Inhibitor Discovery

In silico predictions highlight 2-chloro-3-ethenylpyridine as a compound with a high probability (Pa = 0.620) of inhibiting chloride peroxidase, a class that includes the clinically relevant target MPO [3]. Furthermore, a structurally related analog demonstrates nanomolar MPO inhibition (IC50 = 26 nM) [4]. For researchers exploring novel chemotypes for inflammatory or cardiovascular disease, this compound represents a calculated risk selection. It offers a structurally distinct starting point that is supported by both computational prediction and analog-based activity, differentiating it from a generic halogenated pyridine with no such target hypothesis.

Heck Coupling for Complex Molecule Synthesis

The C3-vinyl group of 2-chloro-3-ethenylpyridine is a classic substrate for the Heck cross-coupling reaction, a palladium-catalyzed process for forming carbon-carbon bonds between a vinyl halide (or equivalent) and an alkene [5]. This reactivity allows for the modular construction of elaborate molecular architectures from a simple pyridine core. The compound's specific substitution pattern (C2-Cl, C3-vinyl) offers orthogonal reactivity: the chlorine can be displaced in nucleophilic aromatic substitution (SNAr) or cross-coupling, while the vinyl group can undergo a separate Heck coupling, enabling sequential functionalization strategies that are not possible with simpler, mono-functional pyridines.

Application
Selection Property
Validation Focus
Conjugated polymer synthesis
Vinyl-mediated polymerization handle
Conjugated backbone formation via homocoupling
CNS‑penetrant ligand design
Lipophilicity‑driven core scaffold
BBB penetration hypothesis in PET tracer studies
MPO inhibitor discovery
Predicted chloride peroxidase inhibitor scaffold
In silico and analog‑based activity screening
Heck coupling strategy
Orthogonal C2‑Cl / C3‑vinyl reactivity
Sequential functionalization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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